Vinyl oleate

Chemoselective Epoxidation Polymer Chemistry Vinyl Ester Modification

Vinyl oleate (CAS 3896-58-0) is a vinyl ester of oleic acid, a long-chain (C18:1) unsaturated fatty acid derived from renewable vegetable oils. As a member of the fatty acid vinyl ester (FAVE) family, it features a polymerizable vinyl group and a pendant internal double bond within its C18 alkyl chain, yielding a molecular weight of 308.5 g/mol, a density of 0.879 g/cm³, and a boiling point of 393°C.

Molecular Formula C20H36O2
Molecular Weight 308.5 g/mol
CAS No. 3896-58-0
Cat. No. B1623475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl oleate
CAS3896-58-0
Molecular FormulaC20H36O2
Molecular Weight308.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OC=C
InChIInChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h4,11-12H,2-3,5-10,13-19H2,1H3/b12-11-
InChIKeyLPUZTLKYAOOFDX-QXMHVHEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinyl Oleate (CAS 3896-58-0): A Distinctive Long-Chain Fatty Acid Vinyl Ester for Advanced Polymer Synthesis and Biobased Materials


Vinyl oleate (CAS 3896-58-0) is a vinyl ester of oleic acid, a long-chain (C18:1) unsaturated fatty acid derived from renewable vegetable oils [1]. As a member of the fatty acid vinyl ester (FAVE) family, it features a polymerizable vinyl group and a pendant internal double bond within its C18 alkyl chain, yielding a molecular weight of 308.5 g/mol, a density of 0.879 g/cm³, and a boiling point of 393°C [2]. Unlike its saturated counterparts such as vinyl stearate (C18:0) or vinyl palmitate (C16:0), the presence of this internal unsaturation fundamentally alters its polymerization behavior, reactivity profile, and ultimate material properties [3]. This compound serves as a critical monomer and intermediate in the synthesis of biobased polymers, functional coatings, and chemically modified cellulose materials, where its unique dual functionality provides quantifiable advantages over alternative fatty acid derivatives [4].

Why Vinyl Oleate (CAS 3896-58-0) Cannot Be Replaced by Other Fatty Acid Vinyl Esters: The Critical Role of Unsaturation


The assumption that any long-chain fatty acid vinyl ester is functionally interchangeable is fundamentally flawed. The presence and position of unsaturation within the fatty acid chain directly dictates polymerization kinetics, polymer architecture, and the resulting material's performance [1]. Saturated vinyl esters, such as vinyl palmitate and vinyl stearate, undergo rapid and uncomplicated free-radical polymerization [2]. In stark contrast, vinyl oleate's internal cis-double bond actively participates in chain-transfer and allylic hydrogen abstraction reactions during polymerization, leading to a marked retardation effect when concentrations exceed 5% and significantly altering copolymer composition and molecular weight [3]. Furthermore, this unsaturation is not a mere structural footnote; it serves as a latent reactive site for post-polymerization crosslinking via oxidative curing, a mechanism completely absent in saturated analogs and which is essential for developing air-drying coatings and films [4]. Substituting vinyl oleate with a saturated vinyl ester would therefore fail to deliver the required polymerizability profile and eliminate the crucial oxidative drying functionality, resulting in a product with wholly different and inadequate properties.

Vinyl Oleate (CAS 3896-58-0) Evidence-Based Differentiation Guide: Quantified Performance Data for Scientific Selection


Differential Epoxidation Kinetics: Chemoselectivity Advantage Over Non-Selective Epoxidizing Agents

The unique structure of vinyl oleate, containing both a highly reactive vinyl group and a less reactive internal double bond, enables a remarkable chemoselective epoxidation that is not possible with simpler vinyl esters or oleic acid derivatives. A direct kinetic study of vinyl oleate's epoxidation with percarboxylic acids demonstrated a massive rate differential between its two unsaturated sites [1]. This contrasts sharply with the non-selective epoxidation of free oleic acid or the complete lack of such secondary reactivity in saturated vinyl esters like vinyl stearate.

Chemoselective Epoxidation Polymer Chemistry Vinyl Ester Modification

Polymerization Retardation: A Functional Characteristic Differentiating Vinyl Oleate from Saturated Vinyl Esters

While saturated fatty acid vinyl esters polymerize readily and rapidly, vinyl oleate exhibits a distinct and quantifiable retardation effect on free-radical polymerization due to chain transfer reactions involving its allylic hydrogens [1]. This behavior is a key differentiator from saturated analogs like vinyl stearate and vinyl palmitate, which do not exhibit this behavior.

Free Radical Polymerization Chain Transfer Monomer Reactivity

Oxidative Drying and Curing: A Unique Post-Polymerization Crosslinking Function Absent in Saturated Analogs

The internal unsaturation in vinyl oleate-based copolymers imparts the ability to undergo oxidative crosslinking (autoxidation), a mechanism that leads to film formation and curing at room temperature [1]. This property is completely absent in polymers derived from saturated vinyl esters like vinyl stearate or vinyl palmitate. While direct quantitative data comparing drying times of specific vinyl oleate copolymers to saturated counterparts is limited in the open literature, the mechanistic basis for this differentiation is well-established: the double bond in the fatty acid chain is the site of oxygen attack and subsequent crosslinking, a process fundamental to drying oils and alkyd resins [2].

Oxidative Curing Autoxidation Biobased Coatings

Biobased Cellulose Functionalization: A Sustainable Route Enabled by Vinyl Oleate's High Reactivity

Vinyl oleate serves as an excellent biobased and highly reactive reagent for the functionalization of cellulose, offering a more sustainable alternative to conventional acyl chloride/anhydride methods [1]. In a direct application, vinyl oleate was used as a model precursor to successfully graft fatty acid chains onto cellulose via a K2CO3-catalyzed transesterification. While direct comparative yield data against other vinyl esters is not provided, the study explicitly identifies vinyl oleate's high reactivity as a key enabler for this green chemistry approach, which avoids the use of toxic and corrosive chemicals commonly employed in traditional cellulose esterification.

Cellulose Esters Transesterification Biobased Materials

Strategic Application Scenarios for Vinyl Oleate (CAS 3896-58-0) Based on Proven Performance Advantages


Synthesis of Chemoselectively Modified Specialty Monomers (e.g., Vinyl Epoxystearate)

The 220-fold rate differential in epoxidation of vinyl oleate's internal versus terminal double bonds is the cornerstone of this application [1]. This unique chemoselectivity allows for the production of vinyl epoxystearate—a monomer with both a polymerizable vinyl group and a reactive epoxy moiety—by selectively epoxidizing the internal bond. Such dual-functional monomers are inaccessible from saturated vinyl esters or from non-selective epoxidation of free oleic acid. This enables the creation of polymers with precisely tailored functionality for advanced coatings, adhesives, and reactive diluents.

Development of Air-Drying, Biobased Alkyd-like Coatings and Paints

Leveraging the oxidative crosslinking capability conferred by the internal double bond, vinyl oleate copolymers are ideally suited for formulating ambient-cure coatings [2]. When copolymerized with vinyl acetate or other monomers, the resulting materials form a film that cures upon exposure to air. This eliminates the need for thermal curing and provides a direct replacement for petroleum-derived alkyd resins. Saturated vinyl ester analogs like vinyl stearate cannot provide this essential curing mechanism, making vinyl oleate the necessary choice for biobased, self-drying coating formulations.

Controlled Radical Polymerization for Tailored Molecular Weight Latexes

The inherent polymerization retardation effect of vinyl oleate, active at concentrations above 5%, serves as a functional tool for process control [3]. In emulsion copolymerization, this chain-transfer activity can be harnessed to moderate the molecular weight of the resulting latex polymer. By adjusting the vinyl oleate content in the monomer feed, a formulator can achieve a desired polymer molecular weight distribution, a level of control not possible with non-retarding saturated vinyl esters. This is particularly valuable for producing waterborne coatings with specific rheological and film-forming properties.

Green Synthesis of Hydrophobic Cellulose Esters for Sustainable Films and Packaging

Vinyl oleate enables a safer and more sustainable pathway to fatty acid cellulose esters (FACEs), which are valuable as hydrophobic, biodegradable film materials [4]. Its high reactivity in transesterification reactions under mild, base-catalyzed conditions avoids the use of hazardous acyl chlorides and corrosive solvents. This makes vinyl oleate the preferred reagent for academic and industrial labs aiming to develop and scale up the production of next-generation, biobased cellulose-based plastics, coatings, and barrier films in an environmentally conscious manner.

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